molecular formula C19H20N4O3S B2507217 N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034342-07-7

N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2507217
CAS No.: 2034342-07-7
M. Wt: 384.45
InChI Key: UFOZBGYYGRWSBY-UHFFFAOYSA-N
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Description

N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Activities

A new series of compounds incorporating the thiophene moiety, similar in structural motif to the specified compound, demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds were synthesized via reactions involving specific halides and derivatives, highlighting the potential of such structures in cancer treatment research (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Characterization for Various Biological Activities

Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, derived through reactions with celecoxib and isothiocyanates, indicate the diverse biological applications of such chemical structures, including potential therapeutic benefits (Küçükgüzel et al., 2013).

Pharmacological Evaluation of Pyrazole and Triazole Derivatives

The pharmacological potential of pyrazole and 1,2,4-triazole derivatives was explored, emphasizing their strategic importance in medicine. The synthesis and study of properties of such compounds suggest their relevance in developing new substances with significant pharmacological potential. This research outlines the process for obtaining and evaluating the biological potential of these compounds, showcasing the importance of structural modifications in enhancing biological activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research indicates the potential of thiophene-based pyrazolines in developing new antidepressant medications, demonstrating the therapeutic applications of such chemical structures (Mathew, Suresh, & Anbazhagan, 2014).

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-5-17(26-2)15(10-13)22-19(25)18(24)20-11-16(14-6-9-27-12-14)23-8-3-7-21-23/h3-10,12,16H,11H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOZBGYYGRWSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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